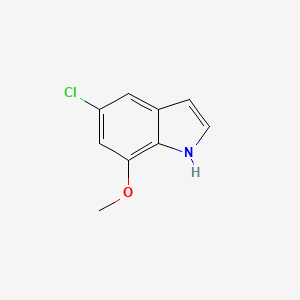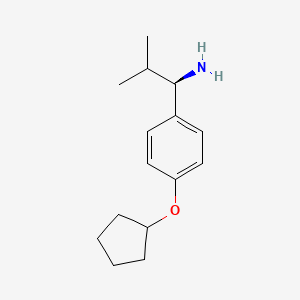
2-Fluoro-4-methoxy-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-methoxy-5-methylpyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-5-methylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 2-amino-5-methylpyridine can be converted into 2-fluoro-5-methylpyridine via diazotization followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. The use of complex fluorinating agents such as Selectfluor® has been reported to be effective in the synthesis of substituted fluoropyridines .
化学反应分析
Types of Reactions
2-Fluoro-4-methoxy-5-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Fluoro-4-methoxy-5-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Fluorinated pyridines are often used in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound’s stability and biological activity make it a valuable intermediate in drug discovery and development.
作用机制
The mechanism of action of 2-Fluoro-4-methoxy-5-methylpyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby increasing its potency and selectivity. The methoxy and methyl groups can also influence the compound’s lipophilicity and metabolic stability .
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-5-methoxypyridine
- 4-Fluoro-2-methoxypyridine
Uniqueness
2-Fluoro-4-methoxy-5-methylpyridine is unique due to the specific arrangement of its substituents, which can significantly influence its chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its reactivity and stability compared to other fluorinated pyridines .
属性
分子式 |
C7H8FNO |
|---|---|
分子量 |
141.14 g/mol |
IUPAC 名称 |
2-fluoro-4-methoxy-5-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 |
InChI 键 |
GFCLRIMYKBGMRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)




![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)


